10-Methyl-1-dodecanol

Description

Significance of Methyl-Branched Alcohols in Natural Product Chemistry

Methyl-branched alcohols represent a prominent subgroup of branched-chain fatty alcohols and hold considerable significance in the field of natural product chemistry. A primary area of their importance is in chemical ecology, where they often function as semiochemicals—chemicals used for communication between organisms. ebi.ac.uk Specifically, many methyl-branched alcohols have been identified as pheromones, which are semiochemicals that mediate interactions between individuals of the same species. gerli.com

In the insect world, these compounds are crucial for behaviors such as mating and aggregation. gerli.com The specific structure of a methyl-branched alcohol, including the precise position and stereochemistry of the methyl group on the carbon chain, can be highly specific to a particular insect species. This specificity is vital for ensuring that communication is not misinterpreted by other species in the same environment. Consequently, the identification and synthesis of these natural products are of great interest to researchers for their potential applications in areas such as pest management, where synthetic pheromones can be used to monitor and control insect populations. ebi.ac.uk

Scope and Academic Relevance of 10-Methyl-1-dodecanol Studies

The academic relevance of this compound stems primarily from its role in the chemical communication systems of insects. While the alcohol itself is a subject of study, its acetylated derivative, this compound acetate (B1210297), has been identified as a minor component of the sex pheromone of the smaller tea tortrix moth, Adoxophyes sp. nih.govcapes.gov.brsakura.ne.jplipidbank.jp Research has shown that the inclusion of this minor component can enhance the attractiveness of the primary pheromone blend to males of the species. researchgate.net

This has spurred significant academic interest in the synthesis of this compound and its acetate. Scientific literature details various routes for its synthesis, including methods to produce the racemic mixture and, importantly, techniques for asymmetric synthesis to obtain specific chiral enantiomers (the (R) and (S) forms). nih.govresearchgate.net The ability to synthesize specific stereoisomers is crucial, as the biological activity of such pheromones is often dependent on their precise three-dimensional structure.

Further highlighting the academic importance of this structural motif, the related aldehyde, 10-methyldodecanal (B150343), has been identified as a novel aggregation-sex pheromone produced by males of the South American Cerambycid beetle, Eburodacrys vittata. plos.orgnih.govresearchgate.net This compound attracts both males and females of the species and represents a new structural class of pheromones for this family of beetles. plos.orgnih.gov The study of this compound and its derivatives thus provides valuable insights into the evolution of chemical signaling and offers templates for the development of new, species-specific pest management tools.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below, based on computed data.

| Property | Value | Source |

| Molecular Formula | C13H28O | nih.gov |

| Molar Mass | 200.36 g/mol | nih.gov |

| IUPAC Name | 10-methyldodecan-1-ol | nih.govhznu.edu.cn |

| CAS Number | 81041-90-9 | nih.govhznu.edu.cn |

| Synonyms | 10-methyl-dodecan-1-ol, 1-Dodecanol (B7769020), 10-methyl- | nih.govhznu.edu.cn |

Detailed Research Findings

Research into this compound and its closely related derivatives has primarily focused on their function as insect semiochemicals. The following table outlines key findings from this research.

| Compound | Organism | Type of Activity | Key Finding | Reference(s) |

| This compound acetate | Smaller tea tortrix moth (Adoxophyes sp.) | Pheromone Component | Identified as a minor component of the female sex pheromone blend. nih.govresearchgate.net | nih.govresearchgate.net |

| Racemic this compound acetate | Smaller tea tortrix moth (Adoxophyes sp.) | Synthetic Pheromone | A new synthetic route for the racemic mixture was developed. nih.govresearchgate.net | nih.govresearchgate.net |

| (R)- and (S)-10-methyl-1-dodecanol acetate | Smaller tea tortrix moth (Adoxophyes sp.) | Chiral Pheromone Synthesis | Methods for asymmetric synthesis were developed to produce specific enantiomers. nih.gov | nih.gov |

| 10-methyldodecanal | South American Cerambycid Beetle (Eburodacrys vittata) | Aggregation-Sex Pheromone | Identified as a novel pheromone produced by males that attracts both sexes. plos.orgnih.govmdpi.com | plos.orgnih.govmdpi.com |

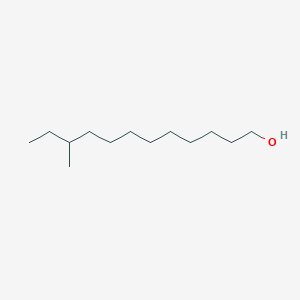

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

10-methyldodecan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O/c1-3-13(2)11-9-7-5-4-6-8-10-12-14/h13-14H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVKVEDVVCORDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415268 | |

| Record name | 1-Dodecanol, 10-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81041-90-9 | |

| Record name | 1-Dodecanol, 10-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis of 10 Methyl 1 Dodecanol

Retrosynthetic Strategies for 10-Methyl-1-dodecanol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. deanfrancispress.com For a molecule like this compound, the analysis begins by identifying key bonds that can be disconnected through reliable chemical reactions. The primary disconnection point is often the carbon-carbon bond that forms the chiral center at the C-10 position or the long alkyl chain.

A logical retrosynthetic approach would involve disconnecting the molecule into two main fragments: a C10 unit containing the hydroxyl group and a C3 unit that will introduce the methyl-branched terminus. One common strategy involves a Grignard reaction, where a Grignard reagent derived from a C9 haloalkane adds to a C4 ketone. Subsequent reactions would then be required to extend the chain and reduce the ketone to the final alcohol. Another approach could involve the Wittig reaction to form the main carbon skeleton, followed by reduction of a carbonyl group and the double bond. The choice of strategy is often dictated by the desired stereochemistry and the availability of starting materials.

Asymmetric Synthesis Methodologies for this compound Enantiomers

The presence of a chiral center at the C-10 position means that this compound can exist as two non-superimposable mirror images, or enantiomers. The synthesis of a single enantiomer, a process known as asymmetric synthesis, is of paramount importance as the biological activity of chiral molecules can be highly dependent on their stereochemistry. Several key methodologies have been developed to achieve this for this compound and related structures.

Chiral Auxiliaries in Enantioselective Routes

Chiral auxiliaries are chiral compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. dokumen.pubcaltech.edu Once the desired stereocenter is established, the auxiliary is removed.

In the synthesis of the acetate (B1210297) derivative of this compound, (S)-(-)-prolinol has been employed as a chiral auxiliary. nih.govresearchgate.net This method allows for the generation of the chiral center with enantiomeric excesses (ee's) as high as 74% for the (R)-enantiomer and 80% for the (S)-enantiomer. nih.govresearchgate.net The separation of diastereomeric intermediates via high-performance liquid chromatography (HPLC) can further enhance the enantiomeric purity of the final product. nih.gov

Table 1: Enantiomeric Excess Achieved with Chiral Auxiliary

| Enantiomer | Chiral Auxiliary | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| (R)-10-Methyl-1-dodecanol acetate | (S)-(-)-Prolinol | 74% | nih.govresearchgate.net |

Chiral Pool Approach in this compound Synthesis

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. These starting materials, such as amino acids, sugars, or terpenes, already possess defined stereocenters that can be incorporated into the target molecule.

For the synthesis of (R)- and (S)-10-methyldodecyl acetate, a chiral synthon, (R)-2-methylbutanoic acid, has been utilized. researchgate.net This starting material, derived from the chiral pool, provides the necessary stereocenter which is then elaborated through a series of chemical transformations to yield the final product. researchgate.net This approach is advantageous as it often requires fewer steps to establish the desired stereochemistry compared to methods relying on asymmetric induction. mdpi.com

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of traditional organic chemistry. mdpi.commdpi.com Enzymes can be used to perform highly enantioselective transformations, such as reductions or hydrolyses, on key intermediates. mdpi.comuniovi.es

For instance, the synthesis of optically active (R)-(+)-2-methylbutan-1-ol, a precursor for (R)-10-methyldodecan-1-yl acetate, has been achieved through a chemoenzymatic route. researchgate.net The key step in this synthesis involves a reduction catalyzed by baker's yeast, which selectively produces the desired (R)-enantiomer. researchgate.net Lipases are another class of enzymes frequently used in chemoenzymatic synthesis for the kinetic resolution of racemic alcohols or esters, providing access to enantiomerically enriched materials. uniovi.esresearchgate.netmdpi.com

Stereoselective Control in this compound Precursor Formation

Achieving high levels of stereocontrol in the formation of precursors is crucial for an efficient asymmetric synthesis. acs.org This can be accomplished through various stereoselective reactions, such as substrate-controlled or reagent-controlled processes.

For example, the stereoselective formation of aldehyde hydrazone lithio anions allows for controlled electrophilic substitution, which can be a key step in constructing chiral centers. acs.org Similarly, catalytic asymmetric methods, such as the use of chiral oxazaborolidine catalysts for the reduction of ketones, can provide chiral secondary alcohols with high enantiomeric excess. researchgate.net These methods provide a powerful platform for the construction of enantiomerically enriched precursors that can be converted into this compound. nih.gov

Total Synthesis Approaches to this compound and its Derivatives

The total synthesis of a natural product or a related molecule is the complete chemical synthesis of the molecule from simple, commercially available starting materials. sci-hub.se Several total syntheses of this compound acetate have been reported, often as part of efforts to synthesize insect pheromones. nih.govcapes.gov.br

One reported route to (±)-10-methyl-1-dodecanol acetate describes a convergent synthesis where different fragments of the molecule are prepared separately and then joined together. nih.govcapes.gov.br This approach allows for flexibility and can be adapted to produce either the racemic mixture or, with the inclusion of an asymmetric step, the individual enantiomers. nih.govcolab.ws The synthesis of various derivatives, often for structure-activity relationship studies, has also been a focus of research. rsc.org

The synthesis of related long-chain alcohols and their derivatives often employs similar strategies, highlighting the versatility of these synthetic methods. researchgate.netrsc.orgchinesechemsoc.org

Catalytic Methods in this compound Synthesis

Catalytic methods offer efficient and selective pathways for the synthesis of complex molecules like this compound, often with the advantage of milder reaction conditions and improved atom economy compared to stoichiometric reactions. The primary catalytic strategies that can be employed for the synthesis of this compound include hydroformylation of appropriate olefins followed by hydrogenation, and the catalytic reduction of a corresponding carboxylic acid or aldehyde.

One plausible catalytic route to this compound is through the hydroformylation of a suitable C12 olefin, followed by the hydrogenation of the resulting aldehyde. For instance, the hydroformylation of a mixture of C11 internal olefins can yield a range of C12 aldehydes, which can then be hydrogenated to the corresponding alcohols. While specific data for the synthesis of this compound is not extensively reported, data from the synthesis of its isomer, 2-methyl undecanol, provides insight into the reaction conditions and catalyst systems that could be adapted for this purpose.

A patent describes a process for the hydroformylation of a C11 mixed internal olefin feedstock using a ruthenium-based catalyst system. google.com.na The reaction is carried out in the presence of carbon monoxide and hydrogen, and the resulting product mixture contains various C12 alcohol isomers, including 2-methyl undecanol. google.com.na The conditions for this process are detailed in the table below.

| Parameter | Value |

|---|---|

| Catalyst | Ruthenium(IV) oxide hydrate (B1144303) with tetrabutylphosphonium (B1682233) bromide |

| Substrate | C11 mixed internal olefins |

| Pressure | Initial: 83.7 Bars (CO/H₂ 1:2), Re-pressurized to 125 Bars |

| Temperature | 180°C |

| Reaction Time | 7 hours |

| Product Distribution (wt.%) | |

| 1-Dodecanol (B7769020) | 19.8% |

| 2-Methyl undecanol | 21.1% |

| 2-Ethyldecanol | 19.8% |

| Dodecanal | 0.5% |

| Undecane | 16.9% |

| Unreacted undecenes | 5.1% |

Another potential catalytic route is the reduction of 10-methyldodecanal (B150343). The catalytic hydrogenation of aldehydes to primary alcohols is a well-established industrial process. Various catalysts, including those based on nickel, copper chromite, and precious metals like ruthenium, palladium, and platinum, can be effective for this transformation. researchgate.net The choice of catalyst and reaction conditions (temperature, pressure, solvent) would influence the selectivity and yield of the desired this compound.

Furthermore, the synthesis of (±)-10-methyl-1-dodecanol acetate has been reported, which strongly implies the prior synthesis of the alcohol itself. nih.gov While the specific catalytic method for the preparation of the alcohol is not detailed in the abstract of the study, it confirms that synthetic routes to this compound have been developed. nih.gov

The direct synthesis of dodecanol (B89629) and its isomers from renewable resources using dual-bed catalyst systems has also been explored. For example, methyl isobutyl ketone (MIBK), derivable from lignocellulose, can be converted to a mixture of C12 oxygenates over a Pd-modified magnesium-aluminium hydrotalcite (Pd-MgAl-HT) catalyst. researchgate.netnih.gov These intermediates can then be hydrogenated to dodecanols over a second catalyst bed, such as Ru/C. researchgate.netnih.gov This approach highlights the potential for producing branched-chain fatty alcohols from sustainable feedstocks.

| Stage | Catalyst | Temperature | Product | Yield |

|---|---|---|---|---|

| Bed 1: MIBK Condensation | Pd-MgAl-HT | - | C12 Oxygenates | 73.0% (total carbon yield) |

| Bed 2: Hydrogenation | Ru/C | - | Dodecanols | - |

Note: The yield for the second stage was not specified in the abstract.

While direct and detailed research findings on the catalytic synthesis of this compound are limited in publicly available literature, the principles of catalytic hydroformylation and hydrogenation of related isomers provide a strong basis for its plausible synthesis.

Biosynthesis and Natural Occurrence of 10 Methyl 1 Dodecanol

Identification of Natural Sources and Producing Organisms

10-Methyl-1-dodecanol has been identified from both insect and microbial sources. Its presence is often linked to its role as a pheromone or a precursor to a pheromone component.

The primary identification of a derivative of this compound in insects comes from studies on the smaller tea tortrix moth, Adoxophyes sp. (also referred to as Adoxophyes orana). Extractions from the pheromone glands of female moths revealed the presence of this compound acetate (B1210297) as a chiral component of its sex pheromone blend. capes.gov.brsakura.ne.jp The alcohol, this compound, is the direct precursor to this acetate ester. sakura.ne.jp Pheromone glands in insects are specialized tissues that synthesize and release these chemical signals. annualreviews.orgslu.se The analysis of gland extracts typically involves techniques like gas chromatography-mass spectrometry (GC-MS) to identify the volatile and semi-volatile compounds present. slu.seresearchgate.net While the straight-chain 1-dodecanol (B7769020) is found in the pheromone glands of other moths like the codling moth (Cydia pomonella), the 10-methyl branched structure is specifically associated with species like the smaller tea tortrix. slu.seresearchgate.netnih.gov

Beyond its role in insect communication, this compound has also been identified as a natural product from microorganisms. Research has shown its production by the fungal endophyte Trichoderma harzianum. hznu.edu.cn Endophytes are microorganisms that live within plant tissues without causing apparent disease and are known producers of a wide variety of bioactive secondary metabolites. The discovery of this compound in a fungus highlights the diverse organismal origins of this branched-chain alcohol. hznu.edu.cn

Table 1: Known Organisms Producing this compound or its Direct Derivatives

| Kingdom | Phylum/Division | Class | Order | Family | Genus | Species | Compound Identified |

|---|---|---|---|---|---|---|---|

| Animalia | Arthropoda | Insecta | Lepidoptera | Tortricidae | Adoxophyes | Adoxophyes sp. | This compound acetate capes.gov.brsakura.ne.jp |

Insect Pheromone Gland Extractions

Proposed Biosynthetic Pathways for Branched-Chain Alcohols

The biosynthesis of branched-chain fatty acids and their alcohol derivatives in insects is an adaptation of the primary fatty acid synthesis pathway. pnas.org In plants and insects, cuticular waxes and pheromones often contain branched-chain compounds which are thought to modify the physical properties of lipid layers. oup.com

The proposed pathway for this compound begins with the standard fatty acid synthase (FAS) machinery. pnas.orgoup.com Fatty acid synthesis typically proceeds via the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain. pnas.orgresearchgate.net To introduce a methyl branch, the FAS complex incorporates a methylmalonyl-CoA substrate in place of a malonyl-CoA unit during one of the chain elongation cycles. pnas.orgoup.com This incorporation is catalyzed by a 3-ketoacyl-acyl carrier protein (ACP) synthase. pnas.org The position of the methyl branch on the final carbon chain is determined by when the methylmalonyl-CoA is inserted. For this compound, this would occur during the later stages of the synthesis of a 13-carbon fatty acid precursor.

Following the creation of the branched-chain fatty acyl-ACP, the molecule undergoes further modifications. The final step to produce the alcohol is the reduction of the carboxyl group of the fatty acid. This is typically achieved via a fatty acyl-CoA reductase (FAR), which converts the fatty acyl-CoA intermediate into the corresponding primary alcohol. researchgate.netnih.gov This process may occur in a two-step reaction involving an aldehyde intermediate. annualreviews.orgwiley.com

Table 2: Simplified Proposed Biosynthetic Steps for this compound in Insects

| Step | Process | Precursor | Key Substrate/Enzyme System | Product |

|---|---|---|---|---|

| 1 | Fatty Acid Synthesis Initiation | Acetyl-CoA | Fatty Acid Synthase (FAS) | Short Acyl-ACP |

| 2 | Chain Elongation | Acyl-ACP | Malonyl-CoA / FAS | Longer Acyl-ACP |

| 3 | Methyl Branch Insertion | C11 Acyl-ACP | Methylmalonyl-CoA / FAS | 10-Methyl-dodecanoyl-ACP |

| 4 | Thioester Cleavage & Activation | 10-Methyl-dodecanoyl-ACP | Thioesterase / Acyl-CoA Synthetase | 10-Methyl-dodecanoyl-CoA |

Enzymatic Systems Involved in this compound Formation

The biosynthesis of this compound from its fatty acid precursor is dependent on specific enzymatic systems, primarily reductases. annualreviews.org These enzymes are crucial for the final functional group transformation that yields the alcohol pheromone component.

The key enzymes are Fatty Acyl-CoA Reductases (FARs) . researchgate.netnih.gov FARs are a family of enzymes that catalyze the NADPH-dependent reduction of fatty acyl-CoAs to primary fatty alcohols. wiley.com In the context of pheromone biosynthesis, these enzymes often exhibit specificity for the chain length and saturation pattern of the fatty acyl substrate. nih.gov The formation of this compound would require a FAR capable of acting on the 10-methyl-dodecanoyl-CoA precursor.

The reduction can proceed through an aldehyde intermediate. Some enzymatic systems utilize two distinct enzymes: an acyl-CoA reductase that produces a fatty aldehyde, followed by an aldehyde reductase that converts the aldehyde to the final alcohol. annualreviews.orgnih.gov In other cases, a single multifunctional FAR enzyme catalyzes the entire four-electron reduction from the acyl-CoA to the alcohol. researchgate.net In insect pheromone glands, specific reductases have been identified that are functionally linked with other biosynthetic enzymes like desaturases to produce the precise chemical structure of the pheromone. annualreviews.org

Table 3: Key Enzyme Classes in the Biosynthesis of this compound

| Enzyme Class | EC Number (Example) | Function |

|---|---|---|

| Fatty Acid Synthase (FAS) | EC 2.3.1.85 | Catalyzes the synthesis of fatty acids, incorporating methylmalonyl-CoA for branching. pnas.org |

| Acyl-CoA Synthetase | EC 6.2.1.3 | Activates the free fatty acid to its CoA thioester. researchgate.netnih.gov |

| Fatty Acyl-CoA Reductase (FAR) | EC 1.2.1.50 | Reduces the fatty acyl-CoA to the corresponding fatty alcohol. nih.govwiley.com |

Biological Roles and Chemical Ecological Significance

10-Methyl-1-dodecanol as a Pheromone Component in Arthropods

In the world of moths (Lepidoptera), this compound, or more specifically its acetate (B1210297) form, 10-methyldodecyl acetate, has been identified as a minor but significant component of the female sex pheromone of the smaller tea tortrix moth, Adoxophyes sp. jst.go.jpnih.govresearchgate.net. The sex pheromone of this species is a complex blend of four compounds: (Z)-9-tetradecenyl acetate, (Z)-11-tetradecenyl acetate, (E)-11-tetradecenyl acetate, and 10-methyldodecyl acetate. jst.go.jp. The precise ratio of these components is critical for attracting conspecific males.

Research has shown that while (Z)-9-tetradecenyl acetate and (Z)-11-tetradecenyl acetate are the major components, the addition of minor components like 10-methyldodecyl acetate can significantly enhance the attraction of males. For instance, in Adoxophyes honmai, adding 10-methyldodecyl acetate to a binary blend of the two major components increased the capture of males in field tests. nih.gov. This highlights the importance of the complete pheromone bouquet for effective chemical communication and reproductive isolation among closely related species. nih.govresearchgate.net.

Geographical variations in the pheromone composition of Adoxophyes populations have also been observed. For example, a study of three different populations in Korea revealed differences in the presence and ratios of the four main pheromone components, including 10-methyldodecyl acetate, suggesting ongoing evolution and adaptation of their chemical signaling systems. researchgate.net.

Table 1: Sex Pheromone Composition of Adoxophyes sp.

| Compound | Role | Species |

|---|---|---|

| 10-Methyldodecyl acetate | Minor Component | Adoxophyes sp., Adoxophyes honmai |

| (Z)-9-Tetradecenyl acetate | Major Component | Adoxophyes sp., Adoxophyes honmai, Adoxophyes orana |

| (Z)-11-Tetradecenyl acetate | Major Component | Adoxophyes sp., Adoxophyes honmai, Adoxophyes orana |

In the beetle order Coleoptera, 10-methyldodecanal (B150343), the aldehyde analog of this compound, has been identified as a novel aggregation-sex pheromone produced by males of the South American cerambycid beetle, Eburodacrys vittata. plos.orgresearchgate.netillinois.edunih.gov. This pheromone attracts both males and females to a common location, facilitating mating and aggregation. plos.orgillinois.edu. The identification of 10-methyldodecanal in E. vittata represented a new structural class of pheromones for cerambycid beetles. plos.orgnih.gov.

Field bioassays in Brazil demonstrated that traps baited with synthetic racemic 10-methyldodecanal were effective in capturing significant numbers of both male and female E. vittata. plos.orgresearchgate.netnih.gov. This confirmed its function as an aggregation-sex pheromone.

The chemical communication systems of cerambycid beetles often involve blends of related compounds, and this compound and its aldehyde form play a key role in ensuring species-specificity.

In the genus Compsibidion, males of Compsibidion graphicum and Compsibidion sommeri produce a blend of 10-methyldodecanal and this compound. mdpi.com. Field experiments have shown that these species are attracted to specific ratios of these two compounds, which helps to maintain reproductive isolation from other closely related species that might use one of the components but not the specific blend. mdpi.com.

Interestingly, during field trials for the Compsibidion species, another cerambycid, Tetraopidion mucoriferum, was significantly attracted to traps baited solely with this compound. mdpi.comresearchgate.net. This suggests that this compound is likely a key pheromone component for this species as well. mdpi.comresearchgate.net.

Furthermore, research on the North American cerambycid Heterachthes quadrimaculatus revealed that its male-produced aggregation-sex pheromone is a blend of this compound and 2-nonanone. illinois.edu. Field experiments confirmed that both compounds are essential for attracting this species, as traps baited with either component alone were not effective. illinois.edu.

Table 2: Role of this compound and its Analogs in Cerambycid Beetles

| Species | Compound(s) | Pheromone Type |

|---|---|---|

| Eburodacrys vittata | 10-Methyldodecanal | Aggregation-Sex |

| Compsibidion graphicum | 10-Methyldodecanal & this compound | Aggregation-Sex |

| Compsibidion sommeri | 10-Methyldodecanal & this compound | Aggregation-Sex |

| Tetraopidion mucoriferum | This compound | Aggregation-Sex Component |

Role in Coleopteran Communication: Eburodacrys vittata Aggregation-Sex Pheromone

Chemical Communication Mechanisms

Chemical communication in insects is a complex process involving the production, release, and perception of chemical signals. Pheromones like this compound and its derivatives are volatile molecules that are released into the environment and travel through the air to be detected by the antennae of receiving individuals. researchgate.net.

The specificity of the chemical signal is often encoded in the precise blend of compounds rather than a single molecule. mdpi.com. This is evident in the Adoxophyes and Compsibidion examples, where different ratios or combinations of compounds elicit responses in different species. This "pheromone channel" ensures that the signal reaches its intended target, minimizing cross-attraction between species and preventing hybridization. mdpi.comresearchgate.net.

The perception of these chemical cues occurs in specialized sensory neurons housed in sensilla on the insect's antennae. biologists.com. The binding of a pheromone molecule to a receptor protein on these neurons triggers a nerve impulse, which is then processed in the antennal lobe of the insect's brain, leading to a behavioral response. biologists.com.

Behavioral Responses to this compound

The primary behavioral response to this compound and its analogs in the discussed insect species is attraction for the purpose of mating and/or aggregation. nih.govplos.orgillinois.edu.

In Adoxophyes moths, males exhibit upwind flight towards the source of the female-released pheromone blend containing 10-methyldodecyl acetate. nih.govresearchgate.net. The presence of this minor component can significantly increase the number of males attracted to a lure. nih.gov.

For the cerambycid beetles Eburodacrys vittata, Compsibidion species, and Heterachthes quadrimaculatus, the male-produced pheromones containing 10-methyldodecanal or this compound induce the aggregation of both sexes. plos.orgmdpi.comillinois.edu. This behavior increases the chances of finding a mate and can also be related to locating suitable host plants for oviposition. researchgate.net. Field trapping studies have consistently demonstrated this attraction, with baited traps capturing significantly more target beetles than unbaited control traps. plos.orgmdpi.comillinois.edu.

Interspecies Interactions Mediated by this compound

While pheromones are typically species-specific, there can be instances of interspecies interactions mediated by shared or similar pheromone components. The use of this compound and its aldehyde across different cerambycid species highlights a degree of conservation in pheromone structures. mdpi.com.

During a field bioassay for Eburodacrys vittata, traps baited with 10-methyldodecanal also captured individuals of the congeneric species Eburodacrys fortunata and another species from the same tribe, Susuacanga octoguttata. plos.org. This "crosstalk" suggests that these species may use similar chemical cues for communication.

The sharing of pheromone components among sympatric species can lead to reproductive interference, but this is often minimized by several mechanisms. These include differences in the daily or seasonal timing of pheromone release, specific habitat preferences, or the requirement for a precise blend of multiple components for attraction, as seen in Compsibidion and Heterachthes. mdpi.comillinois.edu.

Furthermore, in some cases, a compound that is an attractant for one species can act as an antagonist or inhibitor for another. For example, in Adoxophyes, while 10-methyldodecyl acetate enhances attraction in A. honmai, other minor components can have inhibitory effects on different Adoxophyes species, thus reinforcing reproductive isolation. nih.gov.

Advanced Analytical Characterization and Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) for Structure Elucidation and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 10-methyl-1-dodecanol. innovareacademics.in This method provides both qualitative and quantitative information, making it invaluable for its characterization. In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. shimadzu.com As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. lcms.cz

The mass spectrum of this compound exhibits a characteristic fragmentation pattern that aids in its identification. nih.gov For instance, experimental GC-MS data for this compound shows prominent peaks at m/z 70, 69, 55, 97, and 57, which correspond to specific fragments of the molecule. nih.gov The retention time, the time it takes for the compound to travel through the GC column, is another key parameter for identification when compared to a known standard. innovareacademics.in

Quantitative analysis of this compound can be achieved by creating a calibration curve using standards of known concentrations. metasci.canih.gov By comparing the peak area of the analyte in a sample to the calibration curve, its concentration can be accurately determined. The use of an internal standard is often employed to improve the accuracy and precision of the quantification. nih.gov

Retention Index Studies of Related Compounds

The retention index (RI) is a valuable tool in gas chromatography for the identification of compounds, especially when authentic standards are not available. glsciences.com It normalizes the retention times of analytes to those of a series of n-alkanes, making the data more reproducible across different instruments and conditions. researchgate.net The retention index is particularly useful for distinguishing between isomers, such as different methyl-branched alcohols, which may have very similar mass spectra. nist.gov

High-Performance Liquid Chromatography (HPLC) in Enantiomeric Excess Determination

This compound possesses a chiral center at the C-10 position, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S). High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. researchgate.net This is particularly important in fields like pheromone synthesis, where the biological activity can be specific to one enantiomer.

Direct separation of enantiomers is often achieved using a chiral stationary phase (CSP). researchgate.netmdpi.com These are specialized HPLC columns that contain a chiral selector, which interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs are widely used for their versatility in separating a broad range of chiral compounds, including alcohols. researchgate.net

Alternatively, a chiral derivatization reagent can be used to convert the enantiomers into diastereomers prior to HPLC analysis. tcichemicals.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. For long-chain chiral alcohols like this compound, highly sensitive chiral derivatization reagents have been developed to overcome the challenge of discriminating a chiral center far from the hydroxyl group. tcichemicals.com A study on the synthesis of (±)-10-methyl-1-dodecanol acetate (B1210297), a related compound, utilized HPLC to analyze diastereomeric intermediates, allowing for the preparation of products with high enantiomeric excesses. researchgate.net The quantification of each enantiomer is typically performed using a UV or other suitable detector, and the enantiomeric excess is calculated from the peak areas of the two enantiomers. nih.gov

Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl-Branched Alcohols

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including methyl-branched alcohols like this compound. nih.gov Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In a ¹H NMR spectrum, the chemical shift, splitting pattern (multiplicity), and integration of the signals provide information about the electronic environment, neighboring protons, and the number of protons for each signal, respectively. youtube.com For a methyl-branched alcohol, one would expect to see distinct signals for the protons on the carbon bearing the hydroxyl group (alpha-carbon), the methyl group, and the various methylene (B1212753) groups along the chain. magritek.com

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The number of signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms. For this compound, one would expect to see distinct signals for the carbon bearing the hydroxyl group, the carbon with the methyl branch, the methyl carbon itself, and the carbons of the long aliphatic chain. nih.gov Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the structural assignment. magritek.com While specific NMR data for this compound is not detailed in the provided search results, data for similar alcohols like 1-dodecanol (B7769020) and other branched alcohols are available and serve as a reference for spectral interpretation. rsc.org

Development of Novel Extraction and Pre-concentration Methods for Biological Samples

The detection and quantification of this compound in biological samples, such as insect tissues or secretions, often require efficient extraction and pre-concentration steps due to the complexity of the matrix and the potentially low concentration of the analyte. researchgate.net Traditional methods like Soxhlet extraction can be time-consuming and require large volumes of organic solvents. phcogj.comekb.eg

Modern microextraction techniques offer several advantages, including reduced solvent consumption, faster extraction times, and higher enrichment factors. researchgate.net For a compound like this compound, which has a long alkyl chain, liquid-phase microextraction (LPME) or solid-phase microextraction (SPME) would be suitable. researchgate.net For example, in a study on beta-blockers, 1-dodecanol itself was used as the extraction solvent in a solidified floating organic droplet microextraction method, highlighting the utility of long-chain alcohols in such techniques. mdpi.com

For volatile compounds from biological matrices, headspace SPME is a common approach. The choice of the fiber coating in SPME is crucial for selectively and efficiently trapping the analyte of interest. After extraction, the analytes are typically desorbed from the SPME fiber directly into the injector of a GC-MS system for analysis. The development of these methods often involves optimizing parameters such as extraction time, temperature, and pH to achieve the best recovery and sensitivity. mdpi.com

Structure Activity Relationship Sar Studies and Computational Chemistry

Correlating 10-Methyl-1-dodecanol Structure with Biological Activity

The biological activity of an aliphatic alcohol like this compound is intrinsically linked to its molecular structure. Key structural features include the length of the primary carbon chain, the presence and position of any branching, and the terminal hydroxyl group. While specific SAR studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on related long-chain fatty alcohols.

The primary mechanism of action for many long-chain alcohols, particularly in antimicrobial contexts, involves interaction with and disruption of cell membranes. The lipophilic alkyl chain facilitates insertion into the lipid bilayer, while the hydrophilic hydroxyl group interacts with the membrane surface or aqueous environment.

Research on linear fatty alcohols has demonstrated a clear relationship between carbon chain length and antibacterial efficacy. For instance, studies against Staphylococcus aureus show that activity increases with chain length, peaking around C12 to C15, after which it decreases, likely due to reduced solubility. researchgate.net 1-Dodecanol (B7769020) (C12) is shown to have potent antibacterial activity. researchgate.net

**Table 1: Influence of Carbon Chain Length on Antibacterial Activity of Linear Fatty Alcohols against S. aureus*** *This table illustrates the structure-activity relationship for linear alcohols, providing a basis for understanding how the structure of this compound might confer its biological activity. Data sourced from a study on long-chain fatty alcohols. researchgate.net

| Compound | Carbon Chain Length | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

|---|---|---|---|

| 1-Octanol | 8 | 256 | 256 |

| 1-Nonanol | 9 | 64 | 128 |

| 1-Decanol | 10 | 32 | 64 |

| 1-Undecanol | 11 | 16 | 32 |

| 1-Dodecanol | 12 | 8 | 16 |

| 1-Tridecanol | 13 | 4 | 8 |

| 1-Tetradecanol | 14 | 4 | 8 |

| 1-Pentadecanol | 15 | 4 | 8 |

| 1-Hexadecanol | 16 | 256 | ≥ 512 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. These models are developed by correlating calculated molecular descriptors with experimentally measured activity. For a series of related compounds, a QSAR model can predict the activity of new, untested molecules.

A general QSAR model can be expressed as: Activity = f(molecular descriptors) + error

For aliphatic alcohols, key descriptors often include:

Hydrophobicity: Typically represented by logP (the logarithm of the octanol-water partition coefficient).

Topological Descriptors: Indices that describe molecular size, shape, and branching.

Quantum Chemical Descriptors: Parameters like dipole moment and molecular orbital energies.

While specific QSAR models developed for this compound are not prominent in the literature, models for other aliphatic alcohols have been successfully created to predict properties like toxicity. In such a model for this compound, descriptors would quantify the effects of its C13 backbone and the methyl branch. The computed XLogP3-AA value for this compound is 5.4, indicating high lipophilicity, which would be a critical parameter in any QSAR model predicting its membrane-disrupting activity. nih.gov

Table 2: Computed Molecular Descriptors for this compound These descriptors are examples of the parameters that would be used in a QSAR study to model the compound's activity. Data sourced from PubChem. nih.gov

| Property/Descriptor | Value |

|---|---|

| Molecular Formula | C₁₃H₂₈O |

| Molecular Weight | 200.36 g/mol |

| XLogP3-AA (Hydrophobicity) | 5.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 10 |

| Topological Polar Surface Area | 20.2 Ų |

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to study the behavior of molecules over time at an atomic level. nih.gov For this compound, these simulations can provide insights into its conformational flexibility, interactions with solvents, and behavior within a biological environment like a cell membrane.

MD simulations of the related compound 1-dodecanol have been used to study its aggregation in water and its adsorption onto surfaces. mdpi.comebi.ac.uk These studies show that long-chain alcohols can form structures like micelles in aqueous solutions. researchgate.net

For this compound, MD simulations would be particularly valuable for:

Conformational Analysis: Determining the preferred three-dimensional shapes of the molecule, considering the rotation around its ten single bonds.

Membrane Interaction: Simulating how the molecule inserts into and orients within a model lipid bilayer, and how the C-10 methyl group affects this process compared to the linear 1-dodecanol.

Solvation: Understanding how water molecules arrange around its polar hydroxyl head and nonpolar alkyl chain.

These simulations can help explain the mechanisms behind its biological activity by visualizing its dynamic interactions with cellular components.

Quantum Chemical Studies on Conformational Preferences and Reactivity

Quantum chemical studies employ the principles of quantum mechanics to calculate the electronic structure and properties of molecules. These calculations provide fundamental data on conformational stability, reactivity, and spectroscopic properties.

For this compound, quantum chemical methods could be applied to:

Determine Conformational Energies: Calculate the relative energies of different conformers (rotational isomers) to identify the most stable shapes of the molecule in the gas phase or in solution. Studies on similar branched alkanes show a preference for conformations that minimize steric strain. researchgate.net

Analyze Electronic Properties: Map the electron density distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is key to understanding its reactivity. The hydroxyl group is the primary site for polar interactions.

Calculate Reaction Pathways: Model the transition states and energy barriers for potential chemical reactions, although for a saturated alcohol, its reactivity is relatively low.

This information is crucial for building accurate parameters for higher-level simulations (like MD) and for understanding how the molecule's specific 3D shape and electronic character enable it to bind to a biological target. acs.org

Receptor Binding Studies and Chemosensory System Interactions

In addition to antimicrobial activity, long-chain alcohols like 1-dodecanol are known to act as semiochemicals, particularly in insects, where they are detected by receptors in the chemosensory system. mdpi.com These interactions are often mediated by odorant-binding proteins (OBPs) or chemosensory proteins (CSPs), which bind the hydrophobic odorant molecules and transport them to olfactory receptors. mdpi.comfrontiersin.org

Studies have shown that 1-dodecanol can bind effectively to insect OBPs and CSPs. mdpi.com For example, molecular docking and binding assays predicted that 1-dodecanol has a strong binding affinity for the pheromone binding protein CpomPBP2 from the codling moth, Cydia pomonella. mdpi.com

For this compound, receptor binding studies would involve:

Homology Modeling: Building a 3D model of a target receptor or binding protein if its crystal structure is unknown.

Molecular Docking: Computationally placing the this compound molecule into the binding site of the receptor to predict its preferred orientation and binding energy. The shape of the binding pocket and the specific amino acid residues that interact with the ligand are critical.

Binding Assays: Experimentally measuring the binding affinity using techniques like fluorescence quenching assays, where the displacement of a fluorescent probe by this compound is quantified. plos.org

The methyl group at the C-10 position would significantly influence how the molecule fits into a binding pocket. Depending on the pocket's shape, the branch could either enhance binding through favorable van der Waals interactions or decrease binding due to steric clash. These studies are essential for designing new compounds that could act as attractants or repellents for pest management.

Environmental Fate and Ecological Impact Assessment

Biodegradation Pathways and Mechanisms in Natural Environments

The biodegradation of 10-Methyl-1-dodecanol in natural environments is primarily a microbial process. The structure of the alcohol, specifically the presence and position of the methyl branch, is a key determinant of the degradation pathway and rate. inchem.org Generally, primary alcohols are first oxidized to their corresponding aldehydes and subsequently to carboxylic acids, which can then enter central metabolic pathways like the beta-oxidation cycle. inchem.org

For branched-chain alcohols, the mechanism can be more complex than for their linear counterparts. Studies on similar compounds indicate that the degree of branching influences the primary mode of microbial attack. exxonmobilchemical.com

For linear and lightly branched alcohols , biodegradation often proceeds via the oxidation of the terminal alcohol group.

For more complex or highly branched structures , degradation may be slower. exxonmobilchemical.com The microbial enzymes may need to employ alternative pathways, such as omega-oxidation (oxidation at the terminal methyl group opposite the alcohol) or sub-terminal oxidation, to bypass the steric hindrance caused by the branch. inchem.org

The ultimate biodegradation of these compounds under aerobic conditions leads to mineralization, producing carbon dioxide, water, and microbial biomass. researchgate.net Complete degradation often requires the synergistic action of a consortium of different microbial strains. researchgate.net While some branched structures can be more resistant to degradation than linear ones, long-chain alcohols as a class are generally considered to be biodegradable. exxonmobilchemical.comresearchgate.net

Environmental Persistence and Degradation Kinetics

Long-chain alcohols (LCOHs), including branched isomers, are considered to biodegrade very rapidly in the environment, with reported half-lives on the order of minutes to days under optimal conditions. researchgate.netnih.gov Despite this rapid degradation, their continuous use and discharge into wastewater systems can lead to their consistent detection in wastewater effluents. researchgate.netnih.gov

The persistence of a chemical like this compound is influenced by several factors:

Chemical Structure: Increased branching can slow the rate of degradation compared to linear analogues. exxonmobilchemical.com

Environmental Conditions: Factors such as temperature, pH, oxygen availability, and the presence of an acclimated microbial population significantly affect degradation kinetics.

Bioavailability: The compound's solubility and tendency to partition to soil or sediment can limit its availability to microorganisms. cefic-lri.org

Table 1: Summary of Biodegradation Data for Structurally Related Alcohols

| Compound Class | Test Type | Result | Timeframe | Reference |

|---|---|---|---|---|

| Branched C8-13 Alcohol Ethoxylates | OECD 301F (Ready Biodegradability) | 61-100% degradation | 28 days | exxonmobilchemical.com |

| Linear C9-18 Alcohol Ethoxylates | Closed Bottle / CO2 Evolution | 64-86% degradation | 28 days | exxonmobilchemical.com |

| Linear Alkyl Sulfonates (LAS) | Sludge Amended Soil | Half-life of 7 to 33 days | N/A | researchgate.net |

| Long-Chain Alcohols (C6-C22) | General Environmental Biodegradation | Half-lives on the order of minutes | N/A | researchgate.netnih.gov |

Modeling Environmental Distribution and Fate (e.g., Fugacity Models)

Fugacity models are valuable tools for predicting the environmental distribution and fate of chemicals like this compound. unipd.it These models use the concept of "fugacity," or the escaping tendency of a chemical from a phase, to estimate its partitioning between different environmental compartments such as air, water, soil, sediment, and biota. unipd.it

To run a fugacity model, key physicochemical properties of the substance are required. unipd.it These properties determine the fugacity capacity of each environmental compartment for the chemical.

Table 2: Physicochemical Properties of this compound for Fugacity Modeling

| Property | Value | Significance in Modeling | Reference |

|---|---|---|---|

| Molecular Formula | C13H28O | Basic input for all calculations. | nih.gov |

| Molecular Weight | 200.36 g/mol | Used to convert between mass and moles. | nih.gov |

| Octanol-Water Partition Coefficient (XLogP3-AA) | 5.4 | Predicts partitioning between water and organic matter (soil, sediment, biota). A high value indicates a tendency to sorb to solids and bioaccumulate. | nih.gov |

| Henry's Law Constant (H) | Not available (estimated to be low) | Predicts partitioning between air and water. Alcohols have low vapor pressure and volatility, suggesting a low H value. | unipd.it |

| Water Solubility | Low (inferred from high Kow) | Affects concentration in the aqueous phase and bioavailability. | cefic-lri.org |

Based on its high octanol-water partition coefficient (Kow), a fugacity model would likely predict that this compound, upon release into the environment, would preferentially partition from the water column into sediment and soil organic carbon. unipd.it Its low presumed volatility means that partitioning to the atmosphere would be a minor fate process.

Biotransformation Products and Pathways

The biotransformation of this compound follows general metabolic pathways for primary alcohols. inchem.org The initial and most significant step is the oxidation of the primary alcohol group (-CH2OH) to form an aldehyde, followed by further oxidation to a carboxylic acid. inchem.orgeuropa.eu

The expected biotransformation pathway is as follows:

Oxidation to Aldehyde: this compound is oxidized by microbial alcohol dehydrogenases to form 10-methyldodecanal (B150343) .

Oxidation to Carboxylic Acid: The resulting aldehyde is rapidly oxidized by aldehyde dehydrogenases to form 10-methyldodecanoic acid .

Further Metabolism: This branched-chain fatty acid can then be further metabolized. Depending on the microbial species and the position of the methyl group, it may enter the beta-oxidation pathway, potentially yielding shorter-chain acids before being completely mineralized to CO2 and water. inchem.org

In some cases, other metabolic products can be formed. For instance, conjugation with glucuronic acid is a known metabolic pathway for alcohols in mammals, leading to excretion, though this is less significant in environmental microbial degradation. europa.eu In one study, 1-dodecanol (B7769020) was identified as a degradation product during the microbial breakdown of the pesticide cypermethrin (B145020) by a Bacillus species, indicating that complex molecules can be broken down into simpler fatty alcohols in the environment. d-nb.info The primary biotransformation products of this compound in the environment, however, are expected to be its corresponding aldehyde and carboxylic acid.

Future Directions and Emerging Research Areas

Advancements in Stereoselective Synthesis of 10-Methyl-1-dodecanol

The precise three-dimensional arrangement of atoms in pheromone molecules is often crucial for their biological activity. Consequently, the development of stereoselective synthesis methods to produce specific enantiomers of this compound and its derivatives, such as 10-methyldodecyl acetate (B1210297), is a significant area of research. Early synthetic routes often produced racemic mixtures, which contain equal amounts of both the (R) and (S) enantiomers. nih.gov However, subsequent research has focused on developing methods that yield high enantiomeric excesses of the desired stereoisomer.

One approach involves the use of chiral auxiliaries, such as (S)-(-)-prolinol, to guide the stereochemical outcome of key reactions. nih.govresearchgate.net This method has been used to generate both (R)- and (S)-10-methyldodecyl acetate with enantiomeric excesses as high as 74% and 80%, respectively. nih.gov Further purification using techniques like high-performance liquid chromatography (HPLC) of diastereomeric intermediates can lead to even higher enantiomeric purities. nih.govresearchgate.net

Chemoenzymatic methods have also emerged as a powerful tool for stereoselective synthesis. For instance, the reduction of a precursor catalyzed by baker's yeast has been employed to produce optically active (R)-(+)-2-methylbutan-1-ol, a key building block for the synthesis of (R)-10-methyldodecan-1-yl acetate. researchgate.netresearchgate.net More recent strategies have utilized hydrolytic kinetic resolution of terminal epoxides, providing routes to both (-)-(R)- and (+)-(S)-10-methyldodecyl acetate. pherobase.com

The importance of enantioselectivity is underscored by the fact that for many pheromones, one enantiomer is biologically active while the other can be inactive or even inhibitory. jst.go.jp Therefore, the ability to synthesize enantiomerically pure compounds is essential for both fundamental research and practical applications in pest management. jst.go.jp

Table 1: Key Strategies in Stereoselective Synthesis

| Method | Key Reagents/Steps | Target Molecule/Intermediate | Reference |

| Chiral Auxiliary | (S)-(-)-prolinol | (R)- and (S)-10-methyldodecyl acetate | nih.govresearchgate.net |

| Chemoenzymatic Synthesis | Baker's yeast catalyzed reduction | (R)-(+)-2-methylbutan-1-ol | researchgate.netresearchgate.net |

| Hydrolytic Kinetic Resolution | Terminal epoxides | (-)-(R)- and (+)-(S)-10-methyldodecyl acetate | pherobase.com |

| Asymmetric Methylation | Evans' chiral auxiliaries | (S)-2-Methyldodecan-1-ol | mdpi.com |

Elucidation of Novel Biological Roles and Biosynthetic Pathways

While this compound is known as a component of the sex pheromone of the smaller tea tortrix moth (Adoxophyes sp.), its full range of biological roles is still under investigation. nih.govresearchgate.net Its acetate derivative, 10-methyldodecyl acetate, is a recognized chiral component of this moth's pheromone blend. nih.govresearchgate.netpherobase.com Research has also identified 10-methyldodecanal (B150343) as a novel attractant pheromone produced by males of the South American cerambycid beetle, Eburodacrys vittata. plos.org This finding is significant as it represents a new structural class of pheromones for this family of beetles. plos.org

The biosynthesis of insect pheromones often involves modifications of common fatty acids. researchgate.netslu.se Studies on the codling moth, Cydia pomonella, have shown that its pheromone, (E,E)-8,10-dodecadienol, is synthesized from dodecanoic acid through a series of desaturation and reduction steps. researchgate.netslu.se While the specific biosynthetic pathway for this compound has not been fully elucidated, it is likely derived from a branched-chain fatty acid precursor. The initial fatty acid could be synthesized de novo or obtained from the insect's diet. Subsequent enzymatic modifications, such as reduction of a carboxylic acid or aldehyde, would lead to the final alcohol.

Interestingly, 1-dodecanol (B7769020), the unbranched analogue of this compound, has been identified as a metabolite of the entomopathogenic fungus Conidiobolus coronatus. nih.gov This compound has demonstrated insecticidal activity and affects the immune system of insects like Galleria mellonella and Calliphora vicina. nih.gov This raises the possibility that this compound could have other, as yet undiscovered, biological roles, perhaps in defense or interspecies communication. Further research is needed to explore these potential functions and to map out the complete biosynthetic pathways in different organisms.

Integration of Advanced Analytical and Computational Techniques

The identification and characterization of this compound and related semiochemicals rely heavily on advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone method for separating and identifying volatile compounds from complex mixtures, such as insect pheromone gland extracts. plos.orgresearchgate.netnih.govresearchgate.net The mass spectrum of 10-methyldodecanal, for example, shows characteristic fragmentation patterns that help to determine the position of the methyl branch. plos.org

To enhance the sensitivity and selectivity of these analyses, various sample preparation and derivatization methods are employed. mdpi.com For aldehydes, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by high-performance liquid chromatography (HPLC) with UV or fluorescence detection is a common strategy. mdpi.com For alcohols, conversion to acetate or other derivatives can improve their chromatographic behavior. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structure elucidation, providing detailed information about the carbon skeleton and the position of functional groups. sun.ac.za The combination of GC-MS and NMR is often essential for the unambiguous identification of new natural products.

Computational methods are also becoming increasingly important in pheromone research. For instance, computational chemistry can be used to predict the mass spectral fragmentation patterns of different isomers, aiding in their identification. It can also be used to model the interaction of pheromone molecules with their receptors, providing insights into the structural basis of their biological activity. The integration of these advanced analytical and computational techniques will be crucial for discovering new pheromones and understanding their mode of action at a molecular level.

Table 2: Analytical Techniques for this compound and Related Compounds

| Technique | Application | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds | plos.orgresearchgate.netnih.govresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Purification of synthetic intermediates and products | nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure elucidation of novel compounds | sun.ac.za |

| Derivatization Techniques | Enhancement of analytical sensitivity and selectivity | mdpi.com |

Applications in Sustainable Chemical Ecology and Pest Management Research

The use of semiochemicals, including pheromones like this compound and its derivatives, is a key component of sustainable pest management strategies. scielo.brresearchgate.netmbimph.com These compounds offer an environmentally friendly alternative to broad-spectrum insecticides. nih.govmbimph.com One of the primary applications is in mating disruption, where synthetic pheromones are released into the environment to confuse male insects and prevent them from locating females, thereby reducing reproduction. publications.gc.caresearchgate.netresearchgate.net

For example, dispensers containing a blend of pheromones, including (E,E)-8,10-dodecadien-1-ol, 1-dodecanol, and 1-tetradecanol, are used to control the codling moth in apple orchards. researchgate.netusu.edu The inclusion of multiple components can enhance the effectiveness of the mating disruption strategy. publications.gc.ca Research into the mating disruption of the smaller tea tortrix moth has utilized synthetic (R)- and (S)-10-methyldodecyl acetate. pherobase.com

Another application is in mass trapping, where pheromone-baited traps are used to capture large numbers of insects, reducing their population density. annualreviews.org Pheromones are also invaluable for monitoring insect populations, allowing for more targeted and timely application of control measures when necessary. annualreviews.org

The discovery of 10-methyldodecanal as an attractant for the cerambycid beetle Eburodacrys vittata opens up possibilities for developing new lures for monitoring and controlling this pest. plos.org Future research in this area will likely focus on optimizing dispenser technology for controlled release, developing more effective pheromone blends, and integrating pheromone-based tactics into broader integrated pest management (IPM) programs. researchgate.net This approach, which combines various control methods, is essential for long-term, sustainable pest control. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 10-Methyl-1-dodecanol, and how can their efficiencies be systematically compared?

- Methodological Answer : To compare synthetic efficiencies, design experiments varying catalysts (e.g., homogeneous vs. heterogeneous), reaction temperatures (60–120°C), and solvent systems (polar vs. nonpolar). Use gas chromatography (GC) to quantify yield and purity, and nuclear magnetic resonance (NMR) to confirm structural integrity. Calculate turnover numbers (TON) and turnover frequencies (TOF) for catalytic efficiency. Include a table comparing yields, reaction times, and byproduct profiles across methods .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what analytical parameters should be prioritized?

- Methodological Answer : Prioritize NMR (¹H and ¹³C) for backbone structure confirmation, Fourier-transform infrared spectroscopy (FTIR) for hydroxyl and methyl group identification, and mass spectrometry (MS) for molecular weight validation. For quantitative analysis, use high-performance liquid chromatography (HPLC) with a refractive index detector. Report chemical shifts, integration ratios, and signal-to-noise ratios to ensure reproducibility .

Advanced Research Questions

Q. How can researchers investigate the thermodynamic stability of this compound under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) across temperature ranges (25–200°C) and humidity levels (0–90% RH). Monitor degradation products via GC-MS and correlate data with Arrhenius kinetics to predict shelf-life. Include time-series plots of degradation rates and Arrhenius parameters in results .

Q. What experimental approaches are suitable for resolving contradictory data regarding the surfactant properties of this compound in different solvent systems?

- Methodological Answer : Perform comparative interfacial tension measurements (using a tensiometer) in polar (e.g., water) and nonpolar (e.g., hexane) solvents. Control variables such as concentration (0.1–10 mM), temperature, and ionic strength. Apply statistical tools (e.g., ANOVA) to assess significance of discrepancies. Replicate studies using dynamic light scattering (DLS) to evaluate micelle formation kinetics, and cross-validate with computational simulations (e.g., COSMO-RS) .

Q. How can the biological membrane interaction mechanisms of this compound be systematically studied?

- Methodological Answer : Use Langmuir-Blodgett troughs to measure monolayer penetration kinetics in lipid bilayers (e.g., DPPC membranes). Combine with fluorescence microscopy to visualize membrane disruption. Validate findings using molecular dynamics (MD) simulations to model alkyl chain integration. Report parameters like critical micelle concentration (CMC) and free energy of insertion .

Methodological Considerations for Data Contradictions

- Handling Inconsistent Results :

- Replication : Repeat experiments under identical and modified conditions to identify systemic errors .

- Meta-Analysis : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to assess if contradictions arise from methodological variability or fundamental compound properties .

- Cross-Validation : Use orthogonal techniques (e.g., NMR and XRD for crystallinity checks) to confirm critical data .

Safety and Protocol Design

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- Methodological Answer : Refer to hazard assessments from analogous compounds (e.g., methyl dodecanoate SDS ). Implement fume hood use for volatile steps, wear nitrile gloves, and conduct toxicity screenings (e.g., Ames test for mutagenicity). Document first-aid measures for dermal contact and inhalation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.